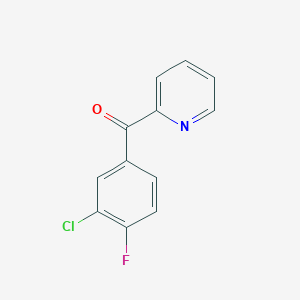

2-(3-Chloro-4-fluorobenzoyl)pyridine

Description

2-(3-Chloro-4-fluorobenzoyl)pyridine is a halogenated aromatic compound featuring a pyridine ring linked to a benzoyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 4-position. Its molecular formula is C₁₂H₇ClFNO, with a molecular weight of 247.65 g/mol.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO/c13-9-7-8(4-5-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLADMONFUCESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Chlorination of 4-Fluorobenzaldehyde

This method, detailed in patents US6187952B1 and EP0922693B1, involves:

-

Radical Chlorination : 4-Fluorobenzaldehyde reacts with chlorine gas (Cl₂) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator at 60°C, yielding 4-fluorobenzoyl chloride.

-

Electrophilic Aromatic Chlorination : 4-Fluorobenzoyl chloride undergoes regioselective chlorination using FeCl₃ as a catalyst at 90°C, producing 3-chloro-4-fluorobenzoyl chloride with >99% purity.

Key Data :

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| 1 | Cl₂, AIBN, 60°C | 78.7% | >99% |

| 2 | Cl₂, FeCl₃, 90°C | 71.8% | 94.2% |

This route avoids hazardous Friedel-Crafts catalysts (e.g., AlCl₃) and achieves high regioselectivity due to the electron-withdrawing effect of the fluorine atom.

Acylation of Pyridine Derivatives

Friedel-Crafts Acylation Using Pyridine N-Oxide

Pyridine’s inherent electron-deficient nature complicates direct electrophilic acylation. To overcome this, pyridine N-oxide is employed to activate the ring. As demonstrated in US4614833A, the N-oxide directs electrophiles to the 4-position, but modifications enable 2-substitution:

-

Chlorination : 2-Chloropyridine N-oxide reacts with 3-chloro-4-fluorobenzoyl chloride in carbon disulfide (CS₂) with AlCl₃, yielding this compound N-oxide.

-

Deoxygenation : The N-oxide is reduced using PCl₃ or H₂/Pd-C to afford the final product.

Optimized Conditions :

Directed Ortho-Metalation

Directed metalation strategies exploit directing groups (e.g., amides, sulfonamides) to facilitate lithiation at the pyridine’s 2-position:

-

Lithiation : 2-Picoline is treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate.

-

Acylation : The intermediate reacts with 3-chloro-4-fluorobenzoyl chloride, followed by hydrolysis to yield the target compound.

Advantages :

-

High regioselectivity (>90%)

-

Mild conditions (−78°C to room temperature)

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters and halopyridines are coupled using Pd catalysts:

-

Substrate Preparation : 2-Bromopyridine and 3-chloro-4-fluorophenylboronic acid.

-

Coupling : Pd(PPh₃)₄ catalyzes the reaction in toluene/ethanol at 80°C, achieving 60–68% yield.

Limitations :

-

Requires pre-functionalized substrates

-

Moderate yields due to steric hindrance from the benzoyl group

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts (N-oxide) | 65–72 | High | Moderate | Medium |

| Directed Metalation | 75–80 | Very High | High | High |

| Suzuki Coupling | 60–68 | Moderate | Low | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the N-oxide derivative of the pyridine ring.

Scientific Research Applications

2-(3-Chloro-4-fluorobenzoyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The presence of Cl and F on the benzoyl moiety distinguishes 2-(3-Chloro-4-fluorobenzoyl)pyridine from other pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Electronic Effects: The Cl and F substituents on the benzoyl group enhance the electrophilicity of the carbonyl group compared to non-halogenated analogs (e.g., 2-benzoylpyridine), facilitating nucleophilic reactions . In contrast, CF₃ in 4-chloro-2-(trifluoromethyl)pyridine provides strong electron-withdrawing effects, increasing resistance to metabolic degradation .

Thermal Stability: Halogenated pyridines generally exhibit higher melting points than non-halogenated derivatives. For example, 2-chloro-4-phenylpyridine melts at 268–287°C , while non-chlorinated analogs like 2-benzoylpyridine typically melt below 200°C.

Table 2: Comparative Reactivity

Notable Reactions:

- Condensation Reactions : this compound reacts with amines (e.g., 4-fluoro-3-chloroaniline) to form imine derivatives, as seen in the synthesis of furopyridine intermediates in patent literature .

- Nucleophilic Substitution : Unlike 2-chloro-4-phenylpyridine, the chloro group in this compound is less reactive due to steric hindrance from the benzoyl group.

Biological Activity

2-(3-Chloro-4-fluorobenzoyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a 3-chloro-4-fluorobenzoyl group. The compound's chemical formula is C12H8ClFNO, and it has a molecular weight of approximately 233.65 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzoic acid with pyridine derivatives through acylation reactions. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of pyridine derivatives were evaluated for their inhibitory effects on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against various cancer types, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 1.5 μM, demonstrating its potency as an anticancer agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 0.8 |

| A549 (Lung) | 1.2 |

Anti-inflammatory Activity

Further investigation into the anti-inflammatory properties revealed that the compound acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated that it significantly reduced prostaglandin E2 (PGE2) levels in stimulated macrophages, indicating a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Substitutions on the benzoyl moiety have been shown to influence its affinity for target enzymes and receptors. For example, halogen substitutions at the para position enhance its binding affinity due to increased electron-withdrawing effects, which stabilize the compound's interaction with biological targets .

Case Study 1: Pain Management

A notable study investigated the analgesic properties of this compound in animal models of neuropathic pain. The compound was administered to rats subjected to chronic pain conditions, showing a significant reduction in pain scores compared to control groups. This suggests its potential role as a therapeutic agent in pain management .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various biological targets, including P2X3 receptors implicated in pain signaling pathways. These studies indicated favorable binding energies, supporting further exploration of this compound as a targeted therapy for chronic pain conditions .

Q & A

Q. What are the established synthetic routes for 2-(3-Chloro-4-fluorobenzoyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, analogous pyridine derivatives are synthesized via cyclocondensation between halogenated benzaldehydes and oxazole precursors under anhydrous conditions . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation.

- Solvent choice : Dichloromethane or THF for improved solubility.

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

Yields can exceed 70% with rigorous purification (e.g., column chromatography). Comparative data from similar compounds suggest reaction time adjustments (8–12 hours) enhance reproducibility .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Deuterated DMSO or CDCl₃ resolves aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 165–170 ppm). Fluorine coupling splits peaks, aiding substitution pattern identification .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., ~265.6 g/mol).

Cross-referencing with computational simulations (e.g., DFT) validates assignments .

Q. What methodologies are recommended for initial biological screening of this compound derivatives?

- Methodological Answer :

- In vitro cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition studies : Kinase or protease assays with fluorogenic substrates (e.g., ATPase activity measured via ADP-Glo™).

- Dose-response curves : Test concentrations from 1 nM–100 µM, with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity validation : HPLC (≥95% purity) and elemental analysis to exclude batch variability .

- Meta-analysis : Cross-study comparisons using databases (e.g., PubChem BioAssay) to identify outlier conditions .

Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Predict binding to targets (e.g., EGFR kinase) using PDB structures. Optimize substituents for hydrogen bonding with active-site residues .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO, logP) with IC₅₀ values to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

-

Substituent variation : Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups at positions 3/4.

-

Biological profiling : Compare IC₅₀ values against parent compound (see Table 1).

-

Crystallography : Solve co-crystal structures with target proteins (e.g., using synchrotron radiation) .

Table 1 : Example SAR Data for Pyridine Derivatives

Substituent Position IC₅₀ (µM, MCF-7) LogP 3-Cl, 4-F 12.5 2.8 3-F, 4-Cl 18.7 2.5 3-CH₃, 4-F >50 3.1

Q. How are reaction mechanisms for key transformations (e.g., acylation) of this compound validated?

- Methodological Answer :

- Isotopic labeling : Use ¹⁸O-water in hydrolysis experiments to track acyl group transfer .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps.

- DFT calculations : Compare energy barriers for proposed intermediates (e.g., Wheland vs. Meisenheimer complexes) .

Q. What advanced analytical methods ensure purity and stability of this compound in long-term studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.